molecular formula C10H9N3OS B8308530 3-Amino-5-(pyridin-4-yl)thiophene-2-carboxamide

3-Amino-5-(pyridin-4-yl)thiophene-2-carboxamide

Cat. No. B8308530
M. Wt: 219.27 g/mol
InChI Key: ZVSCZFDPBANIAB-UHFFFAOYSA-N
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Patent
US08691828B2

Procedure details

A mixture of 3-amino-5-(pyridin-4-yl)thiophene-2-carboxylic acid (0.220 g, 1.00 mmol), ammonium chloride (0.267 g, 5.00 mmol), triethylamine (0.70 mL, 5.0 mmol) and DMF (3.0 mL) was stirred for 5 min. 1-Hydroxybenzotriazole (0.204 g, 1.50 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (0.286 g, 1.50 mmol) were added and stirring was continued overnight. Then, DMF (2 mL), ammonium chloride (0.267 g, 5.00 mmol), triethylamine (0.70 mL, 5.0 mmol), 1-hydroxybenzotriazole (0.204 g, 1.50 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (0.286 g, 1.50 mmol) were added again. After 6 h, the mixture was poured into aqueous sodium hydrogen carbonate (50 mL). Extraction with ethyl acetate-tetrahydrofuran (2:1, 2×30 mL), drying over magnesium sulfate, filtration and concentration at reduced pressure gave the title compound (0.185 g, 84%) as a yellow solid:
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0.267 g
Type
reactant
Reaction Step Two
Quantity
0.7 mL
Type
reactant
Reaction Step Two
Quantity
0.204 g
Type
reactant
Reaction Step Two
Quantity
0.286 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0.22 g
Type
reactant
Reaction Step Three
Quantity
0.267 g
Type
reactant
Reaction Step Three
Quantity
0.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
0.204 g
Type
reactant
Reaction Step Four
Quantity
0.286 g
Type
reactant
Reaction Step Four
Yield
84%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:6]=[C:5]([C:7]2[CH:12]=[CH:11][N:10]=[CH:9][CH:8]=2)[S:4][C:3]=1[C:13]([OH:15])=O.[Cl-].[NH4+].C([N:20](CC)CC)C.ON1C2C=CC=CC=2N=N1.Cl.C(N=C=NCCCN(C)C)C.C(=O)([O-])O.[Na+]>CN(C=O)C>[NH2:1][C:2]1[CH:6]=[C:5]([C:7]2[CH:12]=[CH:11][N:10]=[CH:9][CH:8]=2)[S:4][C:3]=1[C:13]([NH2:20])=[O:15] |f:1.2,5.6,7.8|

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Two
Name
Quantity
0.267 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
0.7 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.204 g
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Name
Quantity
0.286 g
Type
reactant
Smiles
Cl.C(C)N=C=NCCCN(C)C
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
0.22 g
Type
reactant
Smiles
NC1=C(SC(=C1)C1=CC=NC=C1)C(=O)O
Name
Quantity
0.267 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
0.7 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
Quantity
0.204 g
Type
reactant
Smiles
ON1N=NC2=C1C=CC=C2
Name
Quantity
0.286 g
Type
reactant
Smiles
Cl.C(C)N=C=NCCCN(C)C

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued overnight
Duration
8 (± 8) h
WAIT
Type
WAIT
Details
After 6 h
Duration
6 h
EXTRACTION
Type
EXTRACTION
Details
Extraction with ethyl acetate-tetrahydrofuran (2:1, 2×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over magnesium sulfate, filtration and concentration at reduced pressure

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
NC1=C(SC(=C1)C1=CC=NC=C1)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.185 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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